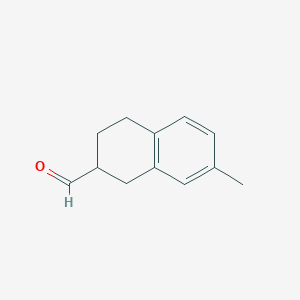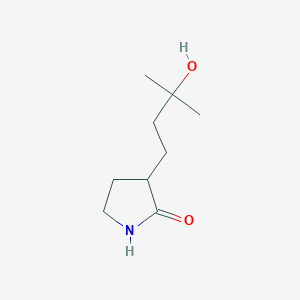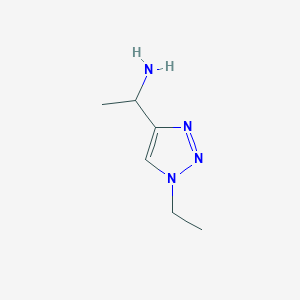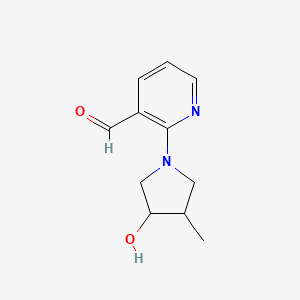![molecular formula C17H16ClNO5S B13161454 Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate](/img/structure/B13161454.png)
Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate is a chemical compound with the molecular formula C17H16ClNO5S. It is primarily used for research purposes and has applications in various scientific fields. This compound is known for its unique structure, which includes a benzopyran ring and a chlorosulfonyl group, making it a valuable subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate typically involves multiple steps. One common method includes the reaction of 8-hydroxy-3,4-dihydro-2H-1-benzopyran with chlorosulfonic acid to introduce the chlorosulfonyl group. This intermediate is then reacted with benzyl isocyanate to form the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a sulfonamide derivative, while hydrolysis would produce the corresponding sulfonic acid and benzopyran derivatives .
Aplicaciones Científicas De Investigación
Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a pharmacological agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to their inhibition. This reactivity is exploited in various biochemical assays to study enzyme functions and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: A simpler analog without the benzopyran ring and chlorosulfonyl group.
Benzyl N-(chlorosulfonyl)carbamate: Lacks the benzopyran ring but contains the chlorosulfonyl group.
Uniqueness
Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate is unique due to its combination of a benzopyran ring and a chlorosulfonyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H16ClNO5S |
|---|---|
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
benzyl N-(8-chlorosulfonyl-3,4-dihydro-2H-chromen-3-yl)carbamate |
InChI |
InChI=1S/C17H16ClNO5S/c18-25(21,22)15-8-4-7-13-9-14(11-23-16(13)15)19-17(20)24-10-12-5-2-1-3-6-12/h1-8,14H,9-11H2,(H,19,20) |
Clave InChI |
SDEMXOXLEKUJJL-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC2=C1C=CC=C2S(=O)(=O)Cl)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13161390.png)
![Ethyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13161398.png)


![1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13161428.png)



![3-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13161447.png)
![1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13161449.png)



